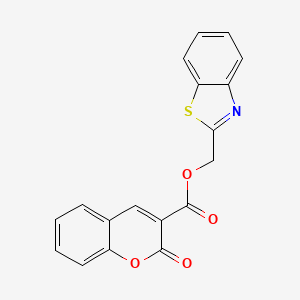

(1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate is a complex organic compound that features a benzothiazole moiety linked to a chromene carboxylate group. This compound is of significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and diverse chemical reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate typically involves the condensation of 2-aminothiophenol with a suitable chromene derivative under controlled conditions. One common method involves the use of phosphine-free Mn(I) complex by dehydrogenative coupling reaction of 2-aminothiophenol with primary alcohol . This method is known for its good functional group tolerance and compatibility with heteroaromatic compounds.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of eco-friendly solvents and high-yield reactions are prioritized to ensure sustainability and efficiency.

Analyse Des Réactions Chimiques

Types of Reactions

(1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the benzothiazole moiety to benzothiazoline.

Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole ring.

Applications De Recherche Scientifique

The compound exhibits significant biological activities that make it a candidate for drug discovery. Its structural components suggest potential interactions with various biological targets.

Anticancer Properties:

Research indicates that chromene derivatives can inhibit cancer cell proliferation. For instance, studies have shown that related compounds possess IC50 values in the low micromolar range against various cancer cell lines .

Anti-inflammatory Effects:

Compounds similar to (1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate have demonstrated anti-inflammatory properties in vitro and in vivo models by inhibiting pro-inflammatory cytokines .

Antioxidant Activity:

The antioxidant capacity of this compound has been evaluated through various assays, revealing its ability to scavenge free radicals effectively .

Medicinal Chemistry

In medicinal chemistry, the compound serves as a scaffold for synthesizing new therapeutic agents. The functional groups present allow for various chemical modifications, enhancing its pharmacological profile.

Drug Development:

The potential for developing new drugs targeting specific diseases is significant due to the compound's diverse biological activities. For example, derivatives have been synthesized to improve selectivity and potency against specific cancer types .

Industrial Applications

Beyond medicinal uses, this compound can be utilized in the development of new materials or as precursors in synthetic pathways for other valuable compounds.

Fluorescent Dyes:

Chromene derivatives are increasingly used in dye applications due to their fluorescent properties. These compounds can be employed as fluorescent probes in biological imaging .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on human breast cancer cells (MDA-MB 468). The compound exhibited an IC50 value of approximately 1.5 μM, indicating potent antiproliferative activity.

Case Study 2: Anti-inflammatory Mechanisms

In a model of acute inflammation, the compound was tested for its ability to reduce edema in rat paw models. Results showed a significant reduction in paw swelling compared to control groups, suggesting effective anti-inflammatory action.

Mécanisme D'action

The mechanism of action of (1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-arylbenzothiazoles: These compounds share the benzothiazole core and exhibit similar biological activities.

Benzimidazoles: Structurally similar but with an imidazole ring instead of a thiazole ring.

Quinoxalines: Another class of heterocycles with comparable chemical properties.

Uniqueness

(1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate is unique due to the presence of both benzothiazole and chromene moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Activité Biologique

(1,3-benzothiazol-2-yl)methyl 2-oxo-2H-chromene-3-carboxylate is a compound of significant interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on anticancer, anti-inflammatory, and antimicrobial effects, as well as its mechanisms of action.

Chemical Structure and Properties

The compound features a unique structural combination of a benzothiazole moiety and a chromene derivative. Its molecular formula is C18H16N2O4S with a molecular weight of approximately 356.4 g/mol. The presence of both chromene and benzothiazole contributes to its diverse biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of this compound.

- Mechanism of Action : The compound induces apoptosis in cancer cells through the activation of the p53 pathway and caspase cascade, leading to programmed cell death. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (acute monocytic leukemia) with IC50 values ranging from 0.65 to 15.0 µM depending on the specific analogs tested .

-

Case Studies :

- A study demonstrated that derivatives of this compound exhibited greater cytotoxicity than traditional chemotherapeutics like doxorubicin in certain leukemia cell lines .

- Another research indicated that the compound effectively inhibited cell proliferation in melanoma and breast adenocarcinoma cells, suggesting its potential as a lead compound for developing new anticancer agents .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been explored:

- Mechanism : It is believed that the compound modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and TNF-alpha, which play critical roles in inflammation .

- Research Findings : In vivo studies have shown that this compound can reduce inflammation markers in animal models of arthritis and other inflammatory diseases, indicating its therapeutic potential for managing chronic inflammatory conditions.

Antimicrobial Activity

The antimicrobial effects of this compound have been documented, demonstrating efficacy against various bacterial strains.

- Mechanism : The compound appears to disrupt bacterial cell membranes and inhibit vital metabolic processes within microbial cells .

- Case Studies : Laboratory tests revealed that it has significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to or better than conventional antibiotics used in clinical settings .

Data Summary

Propriétés

IUPAC Name |

1,3-benzothiazol-2-ylmethyl 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11NO4S/c20-17(12-9-11-5-1-3-7-14(11)23-18(12)21)22-10-16-19-13-6-2-4-8-15(13)24-16/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQMZGVMLKNOZHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)OCC3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.